molecular formula C26H23O2P B2412421 (2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine CAS No. 819867-24-8

(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine

Cat. No.: B2412421
CAS No.: 819867-24-8
M. Wt: 398.442
InChI Key: SCPQRAVWOIURIW-UHFFFAOYSA-N
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Description

(2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine is an organic compound that belongs to the class of biphenyl phosphines. It is characterized by the presence of two methoxy groups at the 2’ and 6’ positions of the biphenyl structure and a diphenylphosphine group attached to the 2-position. This compound is widely used as a ligand in various catalytic processes, particularly in asymmetric synthesis and hydrogenation reactions.

Mechanism of Action

Target of Action

Similar compounds, such as 2-diphenylphosphinobenzoic acid, are known to be components of catalysts used for processes like the shell higher olefin process .

Mode of Action

It’s known that diphenylphosphine derivatives are nucleophiles, so they add to carbon–heteroatom double bonds . This suggests that 2-(Diphenylphosphino)-2’,6’-dimethoxybiphenyl might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that organophosphorus compounds can participate in various biochemical reactions, including those involving cytochrome p450 (cyp450) enzymes . These enzymes play a crucial role in drug metabolism and bioactivation, suggesting that 2-(Diphenylphosphino)-2’,6’-dimethoxybiphenyl might influence similar pathways.

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, and the presence of functional groups .

Result of Action

Given its potential role as a component of catalysts, it might influence various chemical reactions, potentially leading to changes in the synthesis or degradation of certain molecules .

Action Environment

The action of 2-(Diphenylphosphino)-2’,6’-dimethoxybiphenyl can be influenced by various environmental factors. For instance, its stability and efficacy might be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its solubility suggests that it might be more active in polar organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes the following steps:

    Bromination: The biphenyl compound is brominated to introduce bromine atoms at specific positions.

    Methoxylation: The brominated biphenyl is then treated with methoxide to introduce methoxy groups at the 2’ and 6’ positions.

Industrial Production Methods

Industrial production of (2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted biphenyl derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(2,6-dimethoxyphenyl)phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPQRAVWOIURIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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